
Tamra-peg7-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tamra-peg7-NH2 is a fluorescent dye derivative of tetramethylrhodamine (TAMRA) containing seven polyethylene glycol (PEG) units. This compound is notable for its ability to form covalent bonds through condensation reactions with carboxyl groups due to the presence of amino groups (NH2) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tamra-peg7-NH2 is synthesized by attaching seven polyethylene glycol units to the tetramethylrhodamine core. The amino groups in the compound allow it to undergo condensation reactions with carboxyl groups, forming stable covalent bonds. The synthesis typically involves the following steps:
Activation of Carboxyl Groups: Carboxyl groups are activated using reagents such as N-hydroxysuccinimide (NHS) and carbodiimides.
Condensation Reaction: The activated carboxyl groups react with the amino groups in this compound to form amide bonds.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of reagents are used to activate carboxyl groups and facilitate the condensation reaction.
Purification: The product is purified using techniques such as chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Tamra-peg7-NH2 primarily undergoes condensation reactions due to the presence of amino groups. These reactions include:
Condensation with Carboxyl Groups: Forms stable amide bonds.
Substitution Reactions: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
N-Hydroxysuccinimide (NHS): Used to activate carboxyl groups.
Carbodiimides: Facilitate the formation of amide bonds.
Mild Conditions: Reactions are typically carried out under mild conditions to preserve the integrity of the fluorescent dye.
Major Products
The major products formed from these reactions are amide-linked conjugates of this compound with various biomolecules or synthetic compounds.
Scientific Research Applications
Tamra-peg7-NH2 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying molecular interactions and reaction mechanisms.
Biology: Employed in fluorescence microscopy and flow cytometry to label and track biomolecules.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent sensors and markers for various industrial processes
Mechanism of Action
The mechanism of action of Tamra-peg7-NH2 involves its ability to form covalent bonds with carboxyl groups through condensation reactions. This property allows it to label and track biomolecules effectively. The molecular targets include proteins, nucleic acids, and other biomolecules with accessible carboxyl groups. The pathways involved in its action are primarily related to fluorescence emission and detection .
Comparison with Similar Compounds
Tamra-peg7-NH2 is unique due to its combination of a fluorescent dye with seven polyethylene glycol units, which enhances its solubility and biocompatibility. Similar compounds include:
Tamra-peg4-NH2: Contains four polyethylene glycol units, offering different solubility and biocompatibility properties.
Tamra-peg12-NH2: Contains twelve polyethylene glycol units, providing higher solubility and biocompatibility but potentially altering its fluorescence properties
This compound stands out due to its balanced properties, making it suitable for a wide range of applications in scientific research.
Properties
Molecular Formula |
C42H60N4O11 |
|---|---|
Molecular Weight |
796.9 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C24H22N2O3.C18H38N2O8/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-18(21)20-3-5-23-7-9-25-11-13-27-15-17-28-16-14-26-12-10-24-8-6-22-4-2-19/h5-14H,1-4H3;2-17,19H2,1H3,(H,20,21) |
InChI Key |
JVCAXBFNLNORIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


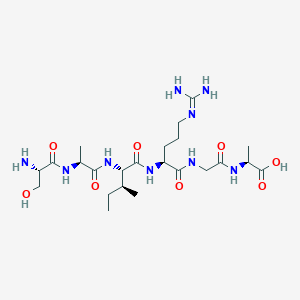
![(3R,4E,11S,14S,20S,23S,26S,29S,32S,35S,38S,44E,46R)-11-amino-26,32-bis[3-(diaminomethylideneamino)propyl]-23-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-35-(2-methylpropyl)-8,12,15,21,24,27,30,33,36,41,47-undecaoxo-7,42-dioxa-13,16,22,25,28,31,34,37,48-nonazatetracyclo[27.17.6.13,46.016,20]tripentaconta-4,44-diene-38-carboxamide](/img/structure/B12382782.png)
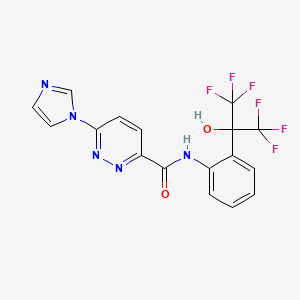
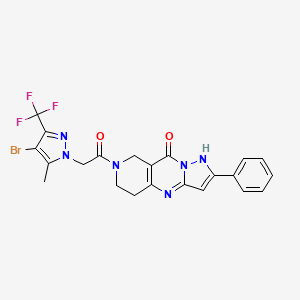
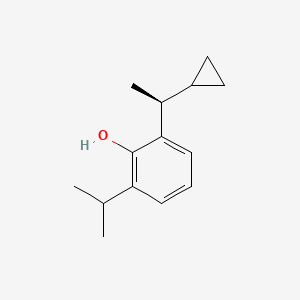
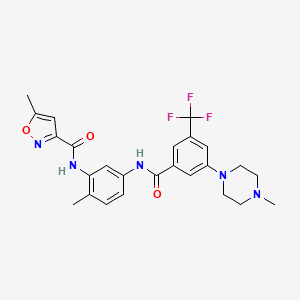
![2-(5-cyclopropyl-11-morpholin-4-yl-7-oxo-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-8-yl)-N-(5-fluoropyridin-2-yl)acetamide](/img/structure/B12382814.png)
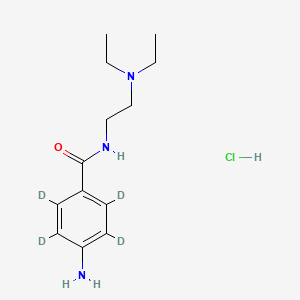



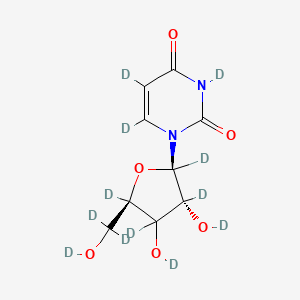
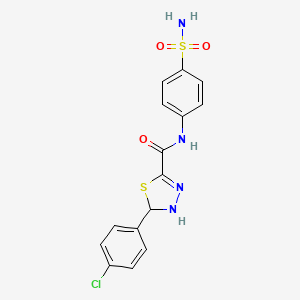
![2-[2-Chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic acid](/img/structure/B12382853.png)
